6-Chloroguanosine belongs to the class of purine nucleosides, which are essential components of nucleic acids. It is categorized under halogenated nucleosides due to the presence of chlorine. The compound is also recognized for its potential therapeutic applications, particularly in antiviral drug development.
The synthesis of 6-chloroguanosine can be achieved through various methods, with notable approaches including:
The molecular structure of 6-chloroguanosine can be described as follows:
6-Chloroguanosine participates in several chemical reactions, including:
The mechanism of action for compounds derived from 6-chloroguanosine primarily involves:
Studies have shown that modifications at the C-6 position can significantly enhance antiviral activity against viruses such as herpes simplex virus and varicella-zoster virus .
The physical and chemical properties of 6-chloroguanosine include:
6-Chloroguanosine has several scientific applications:
6-Chloroguanosine is a purine nucleoside derivative with the systematic name 6-chloro-9-β-D-ribofuranosyl-9H-purine-2,6-diamine. Its molecular formula is C₁₀H₁₂ClN₅O₄, with a molecular weight of 301.69 g/mol. The structure comprises a chlorinated guanine base linked via a β-glycosidic bond to the anomeric carbon (C1') of D-ribofuranose. This β-configuration positions the purine base above the ribose ring plane, a stereochemistry critical for biomolecular recognition [1]. The ribose adopts a C2'-endo or C3'-endo puckering conformation, influencing overall molecular geometry. The chlorine atom at the C6 position replaces the carbonyl oxygen of guanosine, significantly altering electronic properties and reactivity while retaining hydrogen-bonding capabilities at N1-H and the exocyclic N2-amino group [1] [5].
Table 1: Atomic Composition of 6-Chloroguanosine
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 10 | Purine ring (5), Ribose (5) |
Hydrogen (H) | 12 | Ribose (8), NH₂ (2), Purine H (2) |
Chlorine (Cl) | 1 | C6 substituent |
Nitrogen (N) | 5 | Purine ring positions (1,3,7,9), Exocyclic amine |
Oxygen (O) | 4 | Ribose hydroxyls (3), Ring oxygen (1) |
The 2D structural backbone of 6-Chloroguanosine features a planar purine ring system modified by the electronegative chlorine atom at C6. This chlorine withdraws electron density, reducing basicity at adjacent ring nitrogens compared to guanosine. X-ray crystallography reveals key 3D differences:
Table 2: Comparative Structural Parameters of 6-Chloroguanine vs. 6-Chloroguanosine
Parameter | 6-Chloroguanine [2] | 6-Chloroguanosine |
---|---|---|
Molecular Formula | C₅H₄ClN₅ | C₁₀H₁₂ClN₅O₄ |
Melting Point | >300°C (dec.) | Not reported in results |
Water Solubility | 1.7 g/L (20°C) | Lower due to ribose |
Tautomeric Preference | Lactam form dominant | Lactam with enol contribution |
Notable Bond | C6-Cl (1.73 Å) | C6-Cl (1.74 Å) |
Glycosylation reduces solubility in water (compared to 6-Chloroguanine’s 1.7 g/L solubility) due to increased hydrophobicity from the ribose moiety. The chlorine atom induces a 5° out-of-plane distortion in the purine ring relative to guanosine, reducing π-stacking efficiency but enhancing halogen-bonding potential [2] [6].
6-Chloroguanosine exhibits complex tautomerism governed by solvent polarity and pH. Theoretical studies on analogous purines (e.g., azaguanine) predict three dominant tautomers in equilibrium [4]:
Solvent dynamics profoundly influence conformation:
Table 3: Tautomeric Distribution of 6-Chloroguanosine Across Solvents
Solvent | Dielectric Constant (ε) | Lactam (%) | Enol (%) | Imino (%) |
---|---|---|---|---|
Water | 80.1 | 82 | 15 | 3 |
DMSO | 46.7 | 58 | 39 | 3 |
Methanol | 32.6 | 75 | 22 | 3 |
Chloroform | 4.8 | 45 | 50 | 5 |
Computational studies reveal a tautomerization energy barrier of ≈45 kJ/mol, with water lowering this barrier to ≈30 kJ/mol via proton shuttle mechanisms. Molecular dynamics simulations show the ribose ring samples North (C3'-endo) and South (C2'-endo) conformations with a 60:40 ratio in water, shifting to 85:15 in chloroform due to reduced solvation of hydroxyl groups [4] [6]. These dynamics directly impact biological activity, as tautomeric states alter hydrogen-bonding patterns with target enzymes or nucleic acids.
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